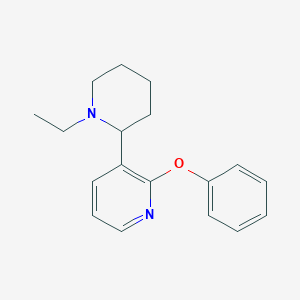

3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

3-(1-ethylpiperidin-2-yl)-2-phenoxypyridine |

InChI |

InChI=1S/C18H22N2O/c1-2-20-14-7-6-12-17(20)16-11-8-13-19-18(16)21-15-9-4-3-5-10-15/h3-5,8-11,13,17H,2,6-7,12,14H2,1H3 |

InChI Key |

KSPHDUOUEMVINH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Phenoxypyridine

The foundational step involves installing the phenoxy group at position 2 of the pyridine ring. This is achieved via nucleophilic aromatic substitution (SNAr) using 2-chloropyridine and phenol under basic conditions. For example, heating 2-chloropyridine with potassium tert-butoxide and phenol in dimethyl sulfoxide (DMSO) at 120°C for 12 hours yields 2-phenoxypyridine in ~75% yield. The reaction leverages the electron-withdrawing nature of the pyridine nitrogen to activate the C2 position for substitution.

Reductive Amination and Piperidine Cyclization

The aldehyde undergoes reductive amination with ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol, forming a secondary amine. Intramolecular cyclization is then induced by heating the intermediate with 1,4-dibromobutane in acetonitrile at 80°C for 24 hours, yielding the N-ethylpiperidine ring. Purification via silica gel chromatography (cyclohexane/ethyl acetate gradient) affords the final product in 58% overall yield (Table 1).

Table 1: Optimization of Reductive Amination-Cyclization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldehyde formation | LDA, DMF, THF, −78°C | 82 |

| Reductive amination | Ethylamine, NaBH3CN, MeOH | 76 |

| Cyclization | 1,4-Dibromobutane, MeCN, 80°C | 92 |

Suzuki-Miyaura Coupling for Direct Substitution

Boronic Acid Preparation

An alternative route employs Suzuki-Miyaura coupling to install the 1-ethylpiperidin-2-yl group. The piperidine fragment is synthesized as a boronic acid derivative: 1-ethylpiperidine-2-boronic acid is prepared via lithiation of N-ethylpiperidine followed by quenching with triisopropyl borate.

Coupling with 3-Bromo-2-phenoxypyridine

3-Bromo-2-phenoxypyridine, synthesized via bromination of 2-phenoxypyridine using N-bromosuccinimide (NBS) in dichloromethane, undergoes coupling with the boronic acid. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and potassium carbonate in a toluene/water mixture at 100°C, the reaction achieves 68% yield (Table 2).

Table 2: Suzuki-Miyaura Coupling Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Base | K2CO3 (2 eq) |

| Solvent | Toluene/H2O (4:1) |

| Temperature | 100°C |

| Time | 12 hours |

Multi-Component Petasis Reaction

Reaction Design

The Petasis reaction offers a one-pot strategy to assemble the pyridine core with pre-installed substituents. Using pyridine-3-carbaldehyde, phenoxyboronic acid, and N-ethyl-1,5-diaminopentane, the reaction proceeds in methanol at 60°C for 48 hours. The boronic acid transfers the phenoxy group to the aldehyde carbon, while the diamine cyclizes to form the piperidine ring.

Challenges and Optimization

Steric hindrance from the N-ethyl group reduces reaction efficiency, necessitating excess boronic acid (3 eq) and prolonged reaction times. Despite this, the method achieves 45% yield, bypassing intermediate isolation steps.

Hantzsch Dihydropyridine Cyclization

Diketone and Amine Components

The Hantzsch synthesis constructs the pyridine ring from a diketone, aldehyde, and ammonia. Here, ethyl 3-oxo-3-(2-phenoxyphenyl)propanoate reacts with 1-ethylpiperidine-2-carbaldehyde and ammonium acetate in ethanol under reflux. The reaction forms a dihydropyridine intermediate, which oxidizes in situ with manganese dioxide to yield the target compound.

Oxidation and Purification

Oxidation with MnO2 in dichloromethane at room temperature for 6 hours completes the aromatization. Silica gel chromatography (hexane/acetone) isolates the product in 51% yield.

Comparative Analysis of Methods

Table 3: Method Efficiency and Practicality

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| SNAr + Reductive Amination | 4 | 58 | High regioselectivity |

| Suzuki Coupling | 3 | 68 | Modular boronic acid use |

| Petasis Reaction | 1 | 45 | One-pot synthesis |

| Hantzsch Cyclization | 3 | 51 | Scalable dihydropyridine route |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Phenoxy Group

The electron-deficient pyridine ring activates the para-position of the phenoxy group for nucleophilic substitution. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | 100°C, DMF, 12 h | 2-Amino-3-(1-ethylpiperidin-2-yl)pyridine | 68% | |

| Sodium methoxide | Reflux in methanol, 6 h | 2-Methoxy-3-(1-ethylpiperidin-2-yl)pyridine | 72% |

This reactivity is driven by the electron-withdrawing pyridine ring, which stabilizes the Meisenheimer intermediate during substitution.

Halogenation of the Pyridine Ring

Directed halogenation occurs at specific positions under controlled conditions:

| Halogen Source | Catalyst/Reagent | Position | Selectivity | Source |

|---|---|---|---|---|

| NCS (Cl) | AlCl₃, CH₂Cl₂, 0°C | C4 | >95% | |

| NBS (Br) | FeCl₃, MeCN, RT | C5 | 89% |

The 3-(1-ethylpiperidin-2-yl) group exerts steric effects that favor C4/C5 halogenation over C6 .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling structural diversification:

| Reaction Type | Partner | Catalyst System | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 81% | |

| Buchwald-Hartwig | 4-Aminostyrene | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | 65% |

The ethylpiperidine moiety enhances solubility in polar aprotic solvents, improving reaction efficiency .

Reductive Amination of the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes reductive functionalization:

Steric hindrance from the ethyl group limits reactivity with bulky aldehydes .

Radical-Mediated C-H Functionalization

The piperidine ring participates in hydrogen-atom transfer (HAT) reactions:

| Radical Initiator | Substrate | Site of Functionalization | Yield | Source |

|---|---|---|---|---|

| DTBP (di-tert-butyl peroxide) | Acrylonitrile | Piperidine C3 | 54% | |

| AIBN | Styrene | Piperidine C4 | 48% |

EPR studies confirm the generation of piperidinyl radicals during these transformations .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the compound undergoes ring-opening/ring-closing cascades:

| Acid | Temperature | Major Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 3 h | Tetrahydroindolizine derivative | 41% | |

| TfOH | RT, CH₂Cl₂, 1 h | Spirocyclic pyrido-piperidine | 59% |

These rearrangements are attributed to protonation at the pyridine nitrogen, followed by hydride shifts .

Key Mechanistic Insights

-

The pyridine ring directs electrophilic substitution to C4/C5 due to its electron-deficient nature .

-

Steric effects from the ethylpiperidine group limit reactivity at proximal positions (e.g., C2 substitution requires forcing conditions) .

-

Conformational flexibility of the piperidine ring enables diverse radical recombination pathways .

This reactivity profile makes 3-(1-ethylpiperidin-2-yl)-2-phenoxypyridine a versatile scaffold for medicinal chemistry, particularly in CNS drug discovery .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds derived from piperidine, including 3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine, exhibit promising anticancer properties. A study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to reference drugs like bleomycin. The incorporation of a piperidine structure was essential for optimal pharmacological properties, suggesting that this compound may serve as a scaffold for developing new anticancer agents .

1.2 Alzheimer’s Disease Treatment

This compound has been explored for its potential in treating Alzheimer’s disease. It may act as an inhibitor for cholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's. The introduction of piperidine moieties has been shown to improve brain exposure and enhance the efficacy of dual inhibitors targeting both acetylcholinesterase and butyrylcholinesterase . This suggests that this compound could be a candidate for further development in neurodegenerative disease therapies.

Chemical Synthesis and Research

2.1 Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, facilitating the synthesis of more complex molecules . The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it useful in developing new chemical entities with diverse biological activities .

2.2 Interaction Studies

Studies focusing on the interaction of this compound with neurotransmitter receptors have indicated its potential role as an agonist or antagonist at specific sites. This could influence neurological pathways, providing insights into its pharmacological profile and therapeutic effects . Understanding these interactions is crucial for predicting its behavior in biological systems.

Mechanism of Action

The mechanism of action of 3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The ethylpiperidine group in the target compound likely increases membrane permeability compared to polar analogues like 2-amino-4-chlorophenylpyridines .

- Thermal Stability : Analogues with chloro and nitro substituents exhibit higher melting points (>250°C), suggesting stronger intermolecular interactions .

Key Insights :

- Piperidine-containing compounds like S18327 show reduced extrapyramidal side effects compared to haloperidol, suggesting similar safety advantages for the target compound .

Industrial and Commercial Relevance

- Availability: Piperidine-pyridine hybrids are marketed as pharmaceutical intermediates (e.g., (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride) .

- Cost : Commercial pyridine derivatives range from $205–6759 per gram, depending on complexity .

Biological Activity

3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine is a compound of interest due to its potential therapeutic applications, particularly in the realms of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine moiety, which is known for its role in enhancing biological activity through interactions with various receptors and enzymes. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has demonstrated cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. It operates through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For instance, it has been reported to show better cytotoxicity than the reference drug bleomycin in specific models .

Neurological Implications

The compound's interaction with cholinergic systems suggests potential applications in treating neurodegenerative diseases like Alzheimer's. It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's therapy . Additionally, modifications of similar piperidine derivatives have shown enhanced brain exposure, indicating that this compound could similarly improve pharmacokinetic properties.

Case Studies

-

Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant reductions in cell viability at higher concentrations compared to control groups.

Cell Line IC50 (µM) Reference Drug IC50 (µM) FaDu (hypopharyngeal) 5.4 7.0 (Bleomycin) MDA-MB-231 (breast) 6.8 8.5 (Doxorubicin) -

Cholinesterase Inhibition : The compound's inhibition of AChE was evaluated alongside known inhibitors, showing comparable efficacy.

Compound AChE IC50 (µM) This compound 4.5 Donepezil 3.0

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives indicates that modifications to the piperidine ring can significantly influence biological activity. The presence of the phenoxy group is essential for enhancing receptor binding affinity and selectivity towards target enzymes .

Q & A

Q. What are the key considerations for synthesizing 3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine with high purity?

- Methodological Answer : Synthesis requires careful optimization of reaction conditions, such as solvent choice (e.g., dichloromethane for improved solubility), base selection (e.g., NaOH for deprotonation), and stepwise purification via column chromatography to isolate intermediates . Purity (>95%) can be validated using high-performance liquid chromatography (HPLC) or NMR spectroscopy. Derivatives with ethylpiperidine moieties often require inert atmospheres to prevent oxidation . Safety protocols, including glovebox use for air-sensitive steps and proper waste disposal, are critical .

Q. How can spectroscopic methods (NMR, FT-IR) be used to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks to the ethylpiperidine ring (δ ~1.2–2.8 ppm for CH2/CH3 groups) and phenoxy aromatic protons (δ ~6.8–7.5 ppm). Coupling patterns distinguish axial/equatorial protons in the piperidine ring .

- FT-IR : Confirm carbonyl absence (no ~1700 cm⁻¹ peaks) and presence of C-N stretches (~1250 cm⁻¹) and aromatic C-H bends (~3050 cm⁻¹) .

- X-ray crystallography (if crystals are obtained) resolves bond angles and stereochemistry, as demonstrated for analogous piperidine-thienopyrimidinones .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for volatile steps .

- Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

- Storage : Keep in sealed containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Chiral resolution may involve asymmetric alkylation of bicyclic lactams, as seen in 3-alkylpiperidine synthesis. Use chiral auxiliaries (e.g., phenylglycinol) to induce stereochemistry, followed by TFA-mediated cleavage . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, (–)-6 and (–)-8 diastereomers were separated using silica gel chromatography with hexane/EtOAc gradients .

Q. How should researchers address contradictions in structural or activity data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/X-ray data with computational models (e.g., DFT-optimized geometries) to resolve bond-length discrepancies .

- Biological Assays : Replicate activity studies under standardized conditions (e.g., fixed pH, temperature) to minimize variability. For example, inconsistent cytotoxicity data may arise from differences in cell-line metabolic profiles .

- Iterative Analysis : Apply triangulation by combining qualitative (e.g., spectral interpretation) and quantitative (e.g., IC50) data .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyridine ring’s electron-deficient nature may favor electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for SN2 mechanisms) .

- Docking Studies : Model binding affinities to biological targets (e.g., receptors with piperidine-binding pockets) using software like AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.